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Introduction
DG70, also known as GSK1733953A, is a novel biphenyl amide small-molecule inhibitor with

potent antimycobacterial properties.[1][2] It was identified through a respiratory pathway-

specific whole-cell screen designed to discover new inhibitors of mycobacterial respiration.[1][2]

A critical challenge in tuberculosis (TB) therapy is the presence of non-replicating "persister"

cells of Mycobacterium tuberculosis that are tolerant to many conventional drugs.[1][2][3]

Compounds targeting cellular respiration are promising therapeutic candidates as this pathway

is essential for both actively growing and dormant mycobacteria.[1][2] DG70 has demonstrated

bactericidal activity against both replicating and nutritionally deprived persister cells, as well as

various drug-susceptible and drug-resistant clinical strains of M. tuberculosis.[1][2] This guide

provides an in-depth technical overview of DG70's mechanism of action, supported by

quantitative data, detailed experimental protocols, and visual diagrams of the relevant

pathways and workflows.

Mechanism of Action
The primary molecular target of DG70 in Mycobacterium tuberculosis is MenG (encoded by the

rv0558 gene), a demethylmenaquinone methyltransferase.[1][2] MenG catalyzes the final step

in the biosynthesis of menaquinone (MK), an essential electron carrier in the mycobacterial

electron transport chain.[1][2] Menaquinone shuttles electrons between various dehydrogenase

and terminal oxidase complexes, a process coupled to proton translocation and ATP synthesis.
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Inhibition of MenG by DG70 disrupts the menaquinone biosynthesis pathway, leading to a

depletion of mature menaquinone.[1][3] This blockage of the electron transport chain results in

the inhibition of oxygen consumption and a significant reduction in intracellular ATP levels.[1][2]

[3] The disruption of cellular bioenergetics is ultimately bactericidal to M. tuberculosis. This

mechanism of action is distinct from many current anti-TB drugs, making DG70 a promising

candidate for new combination therapies.[1]

Quantitative Data
The following tables summarize the key quantitative findings related to the activity and effects

of DG70.

Table 1: In Vitro Activity of DG70 against M. tuberculosis Strains

Strain Resistance Profile MIC (µg/mL)

M. tuberculosis H37Rv Drug-Susceptible 4.8

Drug-Resistant Strains Various 1.2 - 9.6

Data sourced from Sukheja et

al., 2017.[2]

Table 2: Effect of DG70 on Mycobacterial Respiration and ATP Synthesis

Parameter Condition Result

Oxygen Consumption DG70 Treatment Inhibited

Intracellular ATP DG70 Treatment >50% reduction

Data sourced from Sukheja et

al., 2017 and Lu et al., 2021.[1]

[3]

Table 3: Synergistic Effects of DG70 with Other Anti-TB Drugs
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Drug Combination Interaction Outcome

DG70 + Isoniazid Synergy

Complete sterilization of

cultures in a persistence model

by day 10.[1][2]

DG70 + Rifampin Synergy
Enhanced bactericidal activity.

[1][4]

DG70 + Bedaquiline Synergy
Sterilized cultures within 21

days.[1][4][5]

DG70 + Pretomanid Synergy
Sterilized cultures of M. bovis

BCG within 10 days.[4][5]

Data compiled from multiple

sources indicating strong

synergistic potential.[1][2][4][5]

Table 4: Genetic Validation of MenG as the Target of DG70

Genetic Modification Effect on DG70 MIC Fold Increase in MIC

Overexpression of wild-type

menG
Increased resistance 4x

Overexpression of DG70-

resistant menG mutants
Increased resistance 8x to 30x

Spontaneous DG70-resistant

mutants

Single nucleotide

polymorphisms in menG (e.g.,

F118L, V20A)

8x to >32x

Data sourced from Sukheja et

al., 2017.[1][2]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The

following are protocols for key experiments used to characterize DG70.
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Respiratory Pathway-Specific Whole-Cell Screen
This screen was designed to identify compounds that specifically inhibit the respiratory pathway

of M. tuberculosis.

Reporter Strain Construction: A reporter strain of M. tuberculosis was engineered with the

promoter of the cydAB operon (which is upregulated in response to respiratory stress) fused

to a fluorescent reporter gene (mWasabi).

Compound Library Screening: A library of compounds with known anti-TB activity but

unknown mechanisms of action was screened.

Assay Procedure: The reporter strain was incubated in 96-well plates with the compounds.

Data Analysis: Relative fluorescence units were measured and compared to a DMSO

control. Compounds that induced a significant increase in fluorescence (indicating

respiratory stress) were selected as hits. DG70 was found to consistently induce the reporter

approximately 1.7-fold over the DMSO control.[2][6]

Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of a drug that inhibits the visible growth of a

microorganism.

Bacterial Culture:M. tuberculosis strains were grown in Middlebrook 7H9 broth supplemented

with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.

Drug Dilution: DG70 was serially diluted in a 96-well microplate.

Inoculation: Each well was inoculated with a standardized suspension of M. tuberculosis.

Incubation: The plates were incubated at 37°C for a specified period (typically 5-7 days).

Growth Determination: Bacterial growth was assessed by measuring the optical density at

590 nm or using a growth indicator like AlamarBlue. The MIC was defined as the lowest drug

concentration that inhibited growth by at least 90%.[7]

Selection and Sequencing of DG70-Resistant Mutants
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This protocol is used to identify the molecular target of a drug by analyzing the genetic changes

in resistant organisms.

Mutant Selection: A large population of M. tuberculosis or M. bovis BCG was plated on solid

media (Middlebrook 7H10 agar) containing DG70 at concentrations several times higher

than the MIC.

Isolation of Resistant Colonies: Colonies that grew in the presence of DG70 were isolated

and re-streaked on drug-containing media to confirm resistance.

Whole-Genome Sequencing: Genomic DNA was extracted from the resistant mutants and

the parental strain.

Data Analysis: The genomes of the resistant mutants were compared to the parental strain to

identify single nucleotide polymorphisms (SNPs) or other mutations. Mutations consistently

found in resistant isolates, such as those in the menG gene, point to the drug's target.[1][2]

Oxygen Consumption Assay
This assay directly measures the effect of a compound on bacterial respiration.

Cell Preparation:M. tuberculosis cultures were grown to mid-log phase, washed, and

resuspended in a suitable buffer.

Assay Setup: The bacterial suspension was placed in a sealed chamber equipped with an

oxygen electrode or a fluorescence-based oxygen sensor.

Measurement: The rate of oxygen consumption was monitored over time. DG70 or a vehicle

control (DMSO) was injected into the chamber, and the change in the rate of oxygen

consumption was recorded. A significant decrease in oxygen consumption upon addition of

DG70 indicates inhibition of respiration.[6]

ATP Measurement Assay
This assay quantifies the impact of a compound on the cellular energy status.

Treatment:M. tuberculosis cultures were treated with DG70 or a vehicle control for a defined

period.
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Cell Lysis: The bacterial cells were lysed to release intracellular ATP.

ATP Quantification: The amount of ATP in the lysate was measured using a commercial

luciferase-based assay kit. The luminescence produced is proportional to the ATP

concentration.

Data Normalization: ATP levels were normalized to the number of viable cells (e.g., by

colony-forming unit counts) or total protein concentration. A significant drop in ATP levels in

DG70-treated cells confirms the disruption of energy metabolism.[3]

Visualizations
The following diagrams, generated using the DOT language, illustrate the mechanism of action

of DG70 and the experimental workflow for its target identification.
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Caption: DG70 inhibits MenG, blocking the final step of menaquinone biosynthesis.
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Caption: Experimental workflow for the identification and validation of MenG as the target of

DG70.
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Caption: Logical flow from MenG inhibition by DG70 to its bactericidal effects.

Conclusion
DG70 represents a significant advancement in the search for new anti-tuberculosis agents. Its

novel mechanism of action, targeting the essential MenG enzyme in the menaquinone

biosynthesis pathway, leads to a potent inhibition of mycobacterial respiration and ATP

production.[1][2][3] This bioenergetic collapse is effective against both actively dividing and

dormant, persistent forms of M. tuberculosis, a key attribute for a drug candidate aiming to
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shorten TB treatment duration.[1][2] Furthermore, the demonstrated synergy of DG70 with

existing first-line and novel TB drugs, such as isoniazid and bedaquiline, highlights its potential

role in future combination therapies designed to combat drug-resistant tuberculosis.[1][4][5]

The detailed data and protocols presented in this guide underscore the robust scientific

foundation for the continued development of MenG inhibitors as a new class of antitubercular

therapeutics.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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